2-(Phenylsulfinyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfinyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-8(10)6-12(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRYHKVNZSNMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491276 | |
| Record name | 2-(Benzenesulfinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49639-34-1 | |
| Record name | 2-(Benzenesulfinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes to 2 Phenylsulfinyl Acetamide
Stereoselective and Enantioselective Preparations (if applicable to this compound or very close analogues)
The phenylsulfinyl group can introduce chirality into a molecule, making stereoselective synthesis a critical aspect for certain applications. While specific enantioselective preparations of 2-(Phenylsulfinyl)acetamide were not detailed in the search results, methods for the stereoselective synthesis of structurally related sulfoxides are well-established.
For example, the diastereoselective nucleophilic (phenylsulfonyl)difluoromethylation and (phenylsulfonyl)monofluoromethylation of N-tert-butanesulfinimines have been achieved with high yields and excellent diastereoselectivity. cas.cn This highlights the potential for developing stereoselective routes to chiral analogues of this compound by employing chiral auxiliaries or catalysts. The development of such methods would be valuable for synthesizing enantiomerically pure compounds for various applications.
Chemical Reactivity and Mechanistic Investigations of 2 Phenylsulfinyl Acetamide
Nucleophilic Addition Reactions
The protons on the carbon atom situated between the carbonyl and sulfoxide (B87167) groups of 2-(phenylsulfinyl)acetamide are acidic and can be removed by a base to generate a sulfinyl-stabilized carbanion. This nucleophile is central to the compound's participation in addition reactions.
A prominent reaction of this compound is its function as a nucleophile in 1,4-addition reactions, also known as conjugate or Michael additions, to α,β-unsaturated carbonyl compounds. nih.govscispace.comresearchgate.netresearchgate.net The conjugation in α,β-unsaturated systems transmits the electrophilic character from the carbonyl carbon to the β-carbon, making the latter susceptible to nucleophilic attack. libretexts.orgpressbooks.pub
In a typical reaction, a base is used to deprotonate the this compound, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic β-carbon of an α,β-unsaturated ketone. nih.govlibretexts.org This step is the cornerstone of a cascade process leading to more complex heterocyclic structures. researchgate.net The initial 1,4-addition results in the formation of an enolate intermediate, which is subsequently protonated to yield a 1,5-dicarbonyl-type adduct. This adduct is often not isolated but is used directly in subsequent cyclization steps. nih.govresearchgate.net This reactivity has been harnessed in the synthesis of various substituted pyridones. researchgate.net
Cyclization and Annulation Pathways
The adducts formed from the initial nucleophilic addition of this compound are often primed for subsequent cyclization reactions, leading to the formation of various heterocyclic scaffolds. These pathways can be either intramolecular, where the ring is formed from a single molecule, or intermolecular, involving the combination of two or more molecules to build the ring system. masterorganicchemistry.com
A highly efficient protocol for the synthesis of substituted 2-pyridone rings utilizes this compound in a cascade reaction sequence. nih.govresearchgate.net This method has been applied in the total synthesis of natural products like lycoposerramine-R. nii.ac.jp The process commences with the 1,4-addition of this compound to an α,β-unsaturated ketone, as detailed previously. nih.goviipseries.org
The resulting intermediate, a γ-sulfinyl-γ-carbamoyl ketone, then undergoes an intramolecular cyclization. This step typically involves the condensation of the amide nitrogen onto one of the ketone carbonyls, forming a six-membered dihydropyridone ring. The final and crucial step is the elimination of the phenylsulfinyl group. This is usually achieved through thermal syn-elimination of the sulfoxide, which proceeds via a five-membered cyclic transition state to yield the stable, aromatic 2-pyridone ring and benzenesulfenic acid as a byproduct. nih.gov This cascade of 1,4-addition, cyclization, and sulfoxide elimination provides a powerful method for constructing polysubstituted 2-pyridone frameworks from simple precursors. nih.govresearchgate.net A one-pot transformation using this approach has been developed for synthesizing trifluoromethylated 2-pyridones. researchgate.net
| α,β-Unsaturated Ketone (Reactant) | Resulting 2-Pyridone (Product) | Yield (%) |
|---|---|---|
| Chalcone | 4,6-Diphenyl-2-pyridone | 94 |
| 4'-Methylchalcone | 6-(4-Methylphenyl)-4-phenyl-2-pyridone | 93 |
| 4'-Methoxychalcone | 6-(4-Methoxyphenyl)-4-phenyl-2-pyridone | 95 |
| 4'-Chlorochalcone | 6-(4-Chlorophenyl)-4-phenyl-2-pyridone | 89 |
| Benzylideneacetone | 6-Methyl-4-phenyl-2-pyridone | 88 |
| (E)-1,3-Diphenylprop-2-en-1-one | 4,6-Diphenyl-2-pyridone | 94 |
The phenylsulfinyl group is a key functional group for enabling Pummerer-type reactions, which are effective for intramolecular cyclizations to form nitrogen-containing heterocycles. scispace.comresearchgate.net The Pummerer reaction typically involves the acylation of a sulfoxide with an anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), to form an electrophilic thionium (B1214772) ion intermediate. This intermediate is highly reactive and can be trapped by an intramolecular nucleophile, such as an electron-rich aromatic ring, leading to cyclization. scispace.com
While direct Pummerer cyclization of this compound itself is not prominently documented for tetrahydroisoquinoline synthesis, structurally related N-substituted phenylsulfinyl amides serve as excellent substrates for this transformation. For instance, N-aryl-N-[(phenylsulfinyl)propyl]formamides have been used to synthesize 1,2,3,4-tetrahydroquinolines (TQs). scispace.com In this process, the Pummerer intermediate generated from the sulfoxide is attacked by the N-aryl group to form the new ring. The cyclization proceeds effectively when the aromatic ring is activated by electron-donating groups, such as methoxy (B1213986) groups. scispace.comresearchgate.net Similarly, N-(aryl)methyl-2-(phenylsulfinyl)ethylamines are used to construct the tetrahydroisoquinoline (TIQ) core via the same principle. researchgate.net These examples demonstrate the utility of the phenylsulfinyl amide moiety in mediating complex cyclizations through Pummerer-type mechanisms to access important heterocyclic systems.
Annulation refers to a reaction that forms a new ring onto a pre-existing molecule. The synthesis of 2-pyridones from this compound and α,β-unsaturated ketones is a prime example of an intermolecular annulation reaction. nih.govresearchgate.netiipseries.org In this process, two different molecules (the acetamide (B32628) and the unsaturated ketone) combine to create a new six-membered ring. nih.gov
The reaction sequence begins with the intermolecular Michael addition of the acetamide to the ketone, which forms a C-C bond and links the two components. researchgate.net This is followed by an intramolecular cyclization and an elimination step, which completes the formation of the aromatic ring. nih.gov This type of ring-forming strategy, often called a cascade or domino reaction, is highly valued in organic synthesis for its efficiency in building molecular complexity. nih.govscispace.com The entire sequence can be viewed as a [2+4] type annulation, where the acetamide provides a two-atom (N-C) fragment that combines with a four-atom (C-C-C=O) fragment from the unsaturated ketone to construct the final heterocyclic ring.
Intermolecular Annulation Reactions
Spirocyclization through C(sp2)–H Activation (for related N-(phenylsulfonyl)acetamides)
Transition-metal-catalyzed C–H activation has become a powerful tool for constructing complex molecular architectures, including spirocyclic compounds, which are prevalent in natural products and pharmaceuticals. researchgate.net Rhodium(III)-catalyzed C–H activation, in particular, has been effectively used in the synthesis of spirocycles. researchgate.netsnnu.edu.cn
In the context of related N-aryl sulfonamides, Rh(III) catalysis can overcome limitations seen with other metals, especially when strongly coordinating N-heterocycles are present. rsc.org The solvent and additives can be used to switch the site-selectivity of C–H functionalization. rsc.org For instance, Rh(III)-catalyzed reactions of 2-arylindoles with maleimides can lead to spirocyclization, yielding spiro[isoindolo[2,1-a]indole-6,3'-pyrrolidine]-2',5'-diones. researchgate.net A proposed mechanism for such a spirocyclization is outlined below. mdpi.com
A plausible pathway for the Rh(III)-catalyzed spirocyclization involves several key steps:
C-H Activation: The reaction initiates with the chelation-assisted activation of an aromatic C-H bond by the Rh(III) catalyst, forming a rhodacycle intermediate. snnu.edu.cnmdpi.com
Migratory Insertion: The unsaturated coupling partner, such as an alkyne or alkene, undergoes migratory insertion into the Rh-C bond. snnu.edu.cn
Annulation: This is followed by an annulation step to form the spirocyclic core. mdpi.com
Protonolysis: The final step involves the cleavage of the N-Rh bond through protonolysis, which regenerates the active catalyst for the next cycle. mdpi.com
This methodology has been successfully applied to synthesize a variety of spiro compounds, including CF3-containing spiro-[indene-proline] derivatives. mdpi.com
Rearrangement Reactions Initiated by the Sulfinyl Moiety
The sulfinyl group in compounds like this compound can initiate characteristic rearrangement reactions, most notably the Pummerer rearrangement.
The Pummerer rearrangement is a classic organic reaction where an alkyl sulfoxide rearranges to an α-acyloxy-thioether in the presence of an activating agent, typically acetic anhydride. For β-ketosulfoxides, such as this compound, this reaction provides a pathway to functionalized products. nih.gov
Mechanism: The generally accepted mechanism proceeds as follows:
Activation of the Sulfoxide: The sulfoxide oxygen is acylated by acetic anhydride, forming an acetoxysulfonium ion.
Formation of a Thionium Ion: A base, such as the acetate (B1210297) ion generated in the first step, abstracts a proton from the α-carbon. This leads to the formation of a key electrophilic thionium ion intermediate.
Nucleophilic Attack: The acetate ion then attacks the thionium ion at the carbon, yielding the α-acetoxy sulfide (B99878) product.
Recent studies using DFT calculations have provided deeper insight, suggesting that the initial acetylation of the sulfoxide is often the rate-determining step. researchgate.net
Stereochemistry: The stereochemical outcome of the Pummerer rearrangement can be complex and is influenced by the reaction conditions and the substrate's structure. In studies with cyclic 5-keto sulfoxides, the stereoselectivity was found to be dependent on the reagents used. clockss.org For example, using acetic anhydride alone resulted in low stereoselectivity, suggesting a loose ion pair that allows for intermolecular processes. However, the addition of acetic acid led to a predominance of one stereoisomer, regardless of the starting sulfoxide's stereochemistry. clockss.org This highlights the role of reaction parameters in controlling the stereochemical course of the rearrangement.
Recent Advancements: Modern variations of the Pummerer rearrangement have expanded its synthetic utility.
Lewis acids like TiCl4 and SnCl4 can promote the reaction at lower temperatures.
The reaction can be catalyzed by Cu(OTf)2, which is proposed to generate triflic acid in situ to activate the sulfoxide. nih.gov
Intramolecular versions of the Pummerer rearrangement are valuable in the synthesis of natural products. researchgate.net
While specific examples of "Ring Opening Rearrangement Functionalization" (RORF) for this compound are not prominent in the literature, related ring expansion and rearrangement reactions of cyclic sulfoxides and related sulfur compounds are well-documented. These reactions often proceed through mechanisms involving sulfonium (B1226848) ylides or other reactive intermediates.
For instance, visible-light-mediated ring expansion of cyclic N-sulfenyl sulfoximines with aryl diazoacetates has been reported. chinesechemsoc.org This process involves the formation of a sulfur ylide followed by a allen.inwikipedia.org-sigmatropic rearrangement to yield a six-membered heterocycle. chinesechemsoc.org Subsequent oxidation of the sulfide in the product to a sulfone can proceed in a diastereoconvergent manner, significantly enriching one diastereomer. chinesechemsoc.org This diastereoconvergence is thought to occur via a ring-opening and recyclization mechanism that allows the system to equilibrate to the thermodynamically more stable diastereomer. chinesechemsoc.org
Another related transformation is the photocatalytic ring expansion of sulfonium salts, which provides access to functionalized cyclic sulfides of various ring sizes. acs.org Mechanistic studies of this reaction point to the formation of benzylic radical and carbocation intermediates that dictate the high regio- and diastereoselectivity observed. acs.org
Pummerer Rearrangements: Mechanistic Elucidation and Stereochemical Considerations
Other General Reactivity Patterns (e.g., Amide Hydrolysis, Sulfonyl Group Reduction for related structures)
Beyond the specific reactivity of the sulfinyl group, the amide and sulfonyl (in the oxidized form) functionalities exhibit general reactivity patterns.
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. allen.inchemguide.co.uklibretexts.org
Acidic Hydrolysis: In the presence of a dilute acid like HCl, the amide is heated with water. chemguide.co.uklibretexts.org The reaction mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. allen.inmasterorganicchemistry.com This leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukbyjus.com
Basic Hydrolysis: Heating the amide with an aqueous solution of a strong base, such as sodium hydroxide (B78521), results in the formation of a carboxylate salt and ammonia (B1221849) (or an amine). allen.inchemguide.co.uk The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then breaks down. allen.in
General Conditions for Amide Hydrolysis
| Condition | Reagents | Products |
|---|---|---|
| Acidic | Dilute acid (e.g., HCl), Water, Heat | Carboxylic acid, Ammonium salt |
If this compound is oxidized to the corresponding sulfone, 2-(phenylsulfonyl)acetamide, the sulfonyl group can be reduced. The reduction of sulfones to sulfides is a synthetically useful transformation. acs.org
Several reducing agents can accomplish this: wikipedia.orgwikipedia.org
Diisobutylaluminium hydride (DIBALH): This is an effective reagent for reducing sulfonyl groups to the corresponding sulfide. wikipedia.org
Lithium aluminium hydride (LiAlH4): LiAlH4 can also be used, but it is not universally effective for all sulfones. wikipedia.org
Other Methods: Other methods for reductive desulfonylation include the use of active metals like sodium amalgam or samarium(II) iodide. wikipedia.org
The mechanism of reduction with metal-based reagents is thought to involve electron transfer to the sulfone, followed by fragmentation to a sulfinate anion and an organic radical. The radical is then further reduced and protonated to yield the final product. wikipedia.org
Applications in Advanced Organic Synthesis and Complex Molecule Construction
Role as a Key Reagent or Building Block
The primary utility of 2-(Phenylsulfinyl)acetamide in synthesis is as a precursor for the 2-pyridone ring system, a common scaffold in both natural products and pharmaceutical agents. researchgate.netnih.gov The synthesis protocol generally involves a 1,4-addition (Michael addition) of this compound to an α,β-unsaturated ketone, which is followed by an intramolecular cyclization and subsequent elimination of the phenylsulfinyl group to form the aromatic 2-pyridone ring. nih.govresearchgate.net
A significant application of this compound is in the one-pot synthesis of 2-pyridones containing a trifluoromethyl (CF3) group. thieme-connect.com These trifluoromethylated pyridones are of high interest due to the unique properties the CF3 group imparts to molecules, such as enhanced metabolic stability and binding affinity.
The reaction involves a sequential, multi-step transformation where this compound is reacted with α,β-unsaturated trifluoromethyl ketones. thieme-connect.com This process proceeds efficiently under mild conditions to afford a diverse range of trifluoromethylated 2-pyridones in moderate to high yields. thieme-connect.comresearchgate.net The reaction is typically carried out in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and an additive such as lithium chloride (LiCl) in a solvent like acetonitrile. thieme-connect.com The process is notable for its operational simplicity and effectiveness in creating a library of these valuable compounds. thieme-connect.comresearchgate.net
Table 1: Synthesis of Trifluoromethylated 2-Pyridones thieme-connect.com This table summarizes the reaction of this compound with various α,β-unsaturated trifluoromethyl ketones to yield substituted 2-pyridones.
| Entry | α,β-Unsaturated Ketone | Product | Yield (%) |
| 1 | 4-Phenyl-1,1,1-trifluorobut-3-en-2-one | 4-Phenyl-6-(trifluoromethyl)pyridin-2(1H)-one | 81 |
| 2 | 4-(2-Tolyl)-1,1,1-trifluorobut-3-en-2-one | 4-(2-Tolyl)-6-(trifluoromethyl)pyridin-2(1H)-one | 80 |
The utility of this compound has been further highlighted in modified synthetic strategies, such as that developed by the Trauner group. This modified 2-pyridone synthesis has been instrumental in the total synthesis of complex natural products. nih.govacs.org For instance, in the total synthesis of the Lycopodium alkaloid lycoposerramine-R, the final 2-pyridone ring was constructed using this compound. nii.ac.jp This approach has also been applied in the synthesis of phleghenrine alkaloids, where it provided a more efficient route to the desired 2-pyridone moiety compared to other methods. researchgate.netnih.govchemrxiv.org
Facile Synthesis of Trifluoromethylated 2-Pyridones
Contribution to Total Synthesis Strategies
The term "total synthesis" refers to the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available precursors. scripps.edu this compound has played a crucial role in the total synthesis of several alkaloids.
Phleghenrine Alkaloids: The phleghenrine alkaloids, isolated from Phlegmariurus henryi, are characterized by a complex tetracyclic skeleton fused to a 2-pyridone ring. researchgate.netchemrxiv.org In the concise total syntheses of phleghenrine A and C, researchers initially explored the Fukuyama-Yokoshima 2-pyridone synthesis protocol using this compound. nih.govacs.org However, this approach resulted in low yields. nih.gov Subsequently, a switch to Trauner's modified protocol, which also utilizes an acetamide (B32628) derivative, proved to be much more effective, achieving a 51% yield for the one-pot 2-pyridone formation and deprotection step to furnish phleghenrine A. nih.govacs.org This demonstrates how reagents like this compound are pivotal, even when alternative, more efficient derivatives are ultimately used, by providing a foundational strategy. nih.gov
Cherylline (B1195249): Cherylline is a 4-phenyl-1,2,3,4-tetrahydroisoquinoline (B1230677) alkaloid. researchgate.net Its synthesis has been approached through various methods. One strategy involves the intramolecular cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides, which are derivatives of this compound. researchgate.net This key step, induced by trifluoroacetic anhydride (B1165640), utilizes a Pummerer reaction to construct the 4-aryl-1,2,3,4-tetrahydroisoquinolin-3-one core, a direct precursor to the cherylline skeleton. researchgate.net
Catalytic and Promotor Roles in Organic Transformations
While this compound is primarily known as a stoichiometric reagent and building block, the broader class of sulfoxides can participate in reactions as chiral auxiliaries or activators. However, based on the reviewed literature, there is no clear evidence of this compound itself acting as a catalyst or a promoter in organic transformations. Its principal role remains as a key reactant in the construction of 2-pyridone rings through stoichiometric, multi-step sequences. nih.govthieme-connect.com
Theoretical and Computational Chemistry Studies on 2 Phenylsulfinyl Acetamide and Its Derivatives
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in exploring the electronic characteristics and reaction pathways of 2-(Phenylsulfinyl)acetamide and related compounds. These calculations provide a detailed picture of the molecule's fundamental properties.
Density Functional Theory (DFT) is a robust computational method used to simulate molecular geometry, vibrational spectra, and electronic properties with high accuracy. researchgate.net For compounds related to this compound, such as its well-known analogue Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide), DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine optimized molecular geometries. researchgate.netresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which align well with experimental values obtained from X-ray diffraction, thereby confirming the molecular structure. researchgate.net
Table 1: Selected Theoretical Bond Parameters for Modafinil (a derivative of this compound) using DFT Data synthesized from typical DFT studies on related structures.
| Parameter | Bond | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | S-O | 1.50 |
| S-C | 1.81 | |
| C-C (amide) | 1.53 | |
| C=O (amide) | 1.23 | |
| C-N (amide) | 1.35 | |
| **Bond Angles (°) ** | O-S-C | 106.5 |
| S-C-C | 112.0 | |
| C-C-N | 115.8 | |
| O=C-N | 123.0 |
Table 2: Representative HOMO-LUMO Energy Gaps for Acetamide (B32628) Derivatives from DFT Calculations Illustrative data based on findings for related sulfonamide and acetamide structures.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Implication |
|---|---|---|---|---|
| N-phenylsulfonyl acetamide derivative biointerfaceresearch.com | -7.1 | -1.5 | 5.6 | High Stability |
| Substituted N-phenyl acetamide nih.gov | -6.5 | -2.0 | 4.5 | Moderate Reactivity |
| Quinoxaline-sulfonamide derivative biointerfaceresearch.com | -6.8 | -2.5 | 4.3 | Higher tendency for electron transfer biointerfaceresearch.com |
Computational chemistry is pivotal in mapping the intricate pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. smu.edusumitomo-chem.co.jp This analysis provides a step-by-step description of how chemical bonds are formed and broken during a reaction. smu.edu
For reactions involving the synthesis of this compound derivatives, computational studies can propose and validate plausible mechanisms. For example, in the synthesis of N-[2-(phenylsulfinyl)phenyl]acetamide, a mechanism involving a copper-catalyzed ring-opening rearrangement has been proposed and computationally investigated. researchgate.net Similarly, theoretical calculations have been applied to study the reactivity of N-(phenylsulfonyl)acetamide derivatives with various nucleophiles, helping to confirm the structures of the resulting products. biointerfaceresearch.com These studies often employ DFT to calculate the activation energies associated with different potential pathways, allowing for the determination of the most favorable reaction route. sumitomo-chem.co.jp The analysis of the transition state structures provides a snapshot of the highest-energy point along the reaction coordinate, offering deep insights into the factors that control the reaction's speed and outcome.
Density Functional Theory (DFT) Analyses of Molecular Geometry and Electronic Properties (e.g., HOMO-LUMO Energy Gaps)
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Derivatives for Functional Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. wikipedia.orgmdpi.com By establishing a mathematical relationship, QSAR models can predict the activity of new, unsynthesized molecules, making it a vital tool in drug discovery and materials science. wikipedia.org The fundamental principle is that the biological activity of a compound is a function of its physicochemical and structural properties, which are quantified by molecular descriptors. researchgate.net
For derivatives of this compound, QSAR studies have been instrumental in understanding how structural modifications influence their biological functions, such as their activity as dopamine (B1211576) transporter (DAT) inhibitors or matrix metalloproteinase (MMP) inhibitors. researchgate.netnih.gov These studies typically involve:
Assembling a Dataset: A series of related compounds with known biological activities is compiled.
Calculating Descriptors: A wide range of molecular descriptors (e.g., electronic, steric, topological, and constitutional) are calculated for each compound.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Bayesian-regularized neural networks, are used to build a model that links the descriptors to the activity. researchgate.netnih.gov
Validation: The model's predictive power is rigorously tested using cross-validation and external test sets. nih.gov
Studies on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives have successfully used 2D autocorrelation descriptors to model their inhibitory activity against various MMPs. researchgate.netnih.gov These models revealed that even with high correlation among the activities for different MMPs, distinct descriptors were important for each, providing useful information about ligand specificity. nih.gov Similarly, QSAR models for Modafinil analogues have helped identify the structural elements responsible for their action as atypical DAT inhibitors. researchgate.net These models are crucial for rationally designing novel compounds with improved potency, selectivity, and desired central nervous system (CNS) activity. researchgate.netnih.gov
Table 3: Summary of QSAR Studies on Structurally Related Compounds
| Compound Class | Target/Activity | Key Findings from QSAR Models | Reference |
|---|---|---|---|
| N-hydroxy-2-[(phenylsulfonyl) amino]acetamide derivatives | Matrix Metalloproteinase (MMP) Inhibition | 2D autocorrelation descriptors successfully modeled inhibitory activity. Nonlinear models showed high predictive quality (Q² > 0.7). Models provided insights into ligand specificity for MMP pockets. | nih.gov, researchgate.net |
| Modafinil Analogues | Dopamine Transporter (DAT) Inhibition | Established robust QSAR models to predict DAT inhibitor activity. Identified key structural elements for atypical DAT inhibition. | researchgate.net |
| N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives | Neurotrophic Activities | Found that dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO) are important factors for neurotrophic activities. | researchgate.net |
| 2-phenoxy-N-substituted acetamide analogues | Hypoxia-inducible factor-1 (HIF-1) Inhibition | 2D-QSAR models showed high correlation (r² > 0.94). 3D-QSAR provided insights into steric, hydrophobic, and electrostatic interactions. | nih.gov |
Advanced Structural Characterization and Spectroscopic Elucidation for Mechanistic and Conformational Studies
X-ray Crystallography: Analysis of Solid-State Conformations and Intermolecular Interactions
Detailed structural information has been obtained for analogues containing sulfanyl (B85325) (-S-), and sulfonyl (-SO₂-) groups, as well as for a metal complex containing the (phenylsulfinyl)acetato ligand. researchgate.netiucr.orgacs.org In the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, a sulfanyl analogue, molecules are linked by N—H⋯O hydrogen bonds, forming chains. researchgate.netnih.gov These chains are further connected by C—H⋯π interactions, creating a three-dimensional network. researchgate.netnih.gov The conformation of this related molecule shows that the phenyl and acetamide (B32628) groups are nearly coplanar, while the sulfanylbenzene group is almost perpendicular to this plane. nih.gov
In sulfonyl (-SO₂-) analogues, such as 2,2-Dimethyl-N-(phenylsulfonyl)acetamide, the crystal packing is characterized by inversion-related dimers formed through pairs of N—H⋯O hydrogen bonds. iucr.org The conformation of the N—H and C=O bonds in the SO₂—NH—CO—C segment is often observed to be anti to each other. iucr.orgresearchgate.net The dihedral angle between the benzene (B151609) ring and the main chain provides information about the molecule's twist. For example, in 2,2-Dichloro-N-(phenylsulfonyl)acetamide, this angle is approximately 79.75°. researchgate.net
The structure of diaquabis[(phenylsulfinyl)acetato]bis(pyridine)copper(II) is particularly relevant as it contains the phenylsulfinylacetato ligand, which differs from the target molecule only by the deprotonation of the carboxylic acid. acs.org Analysis of such structures is crucial for understanding the conformational preferences of the phenylsulfinylacetyl group.
By comparing these related structures, one can infer that the solid-state structure of 2-(Phenylsulfinyl)acetamide would likely be heavily influenced by strong hydrogen bonding involving the amide N-H group and the sulfoxide (B87167) S=O group, which is a potent hydrogen bond acceptor. The conformation would be determined by the interplay of these intermolecular forces and the steric hindrance between the phenyl ring and the acetamide group.
Table 1: Crystallographic Data for Compounds Related to this compound Data inferred from published studies on analogous structures.
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
| N-Phenyl-2-(phenylsulfanyl)acetamide | - | - | N—H⋯O hydrogen bonds, C—H⋯π interactions | researchgate.netnih.gov |
| 2,2-Dimethyl-N-(phenylsulfonyl)acetamide | Monoclinic | P 2₁ /c | N—H⋯O hydrogen bonds forming dimers | iucr.org |
| 2,2-Dichloro-N-(phenylsulfonyl)acetamide | - | - | N—H⋯O hydrogen bonds forming linear chains | researchgate.net |
| N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide | - | - | N—H⋯O hydrogen bonds, C–H···π, C–H···O interactions | nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Intermediate Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures in solution and for monitoring the progress of chemical reactions in real-time. nih.gov For this compound, ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.
Advanced NMR techniques are particularly useful for studying reactions involving this compound, such as its use in the synthesis of 2-pyridones. acs.org On-line reaction monitoring by NMR allows for a deep understanding of reaction mechanisms and kinetics. magritek.com By acquiring spectra at various time points, chemists can track the disappearance of starting material signals and the appearance of signals from intermediates and final products. nih.govescholarship.org This is critical for optimizing reaction conditions and identifying transient species that might otherwise go undetected.
For instance, in a typical ¹H NMR spectrum, the methylene (B1212753) protons (CH₂) adjacent to the sulfoxide group would appear as a characteristic signal, likely a multiplet due to the chirality at the sulfur atom, while the amide (NH₂) protons would appear as a broad singlet. mdpi.com The aromatic protons on the phenyl ring would show distinct patterns in the downfield region of the spectrum. who.int In ¹³C NMR, the carbonyl carbon (C=O) and the carbons of the phenyl ring would have characteristic chemical shifts. mdpi.com Techniques such as Diffusion Ordered Spectroscopy (DOSY) can be used to analyze mixtures by separating the signals of different components based on their diffusion coefficients, which relate to their size and shape. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on data from analogous structures.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes | Ref. |
| ¹H | -NH₂ | ~8.5-9.5 | Broad singlet, chemical shift is solvent dependent. | mdpi.com |
| ¹H | Phenyl-H | ~7.2-7.8 | Multiplet. | who.intekb.eg |
| ¹H | -CH₂- | ~3.5-4.5 | Likely diastereotopic protons, appearing as complex multiplet. | mdpi.comekb.eg |
| ¹³C | C=O | ~162-168 | mdpi.com | |
| ¹³C | Phenyl-C | ~125-135 | ekb.eg | |
| ¹³C | -CH₂- | ~58-62 | mdpi.com |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Mechanistic Confirmation
Mass spectrometry (MS) and infrared (IR) spectroscopy are fundamental techniques used to confirm the identity of molecules and to provide evidence for proposed reaction mechanisms.
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands confirming its structure. The N-H stretch of the amide group typically appears in the region of 3300-3450 cm⁻¹. who.intekb.eg The carbonyl (C=O) stretch is a strong band usually found around 1630-1680 cm⁻¹. ekb.eg Crucially, the sulfoxide (S=O) group exhibits a strong absorption band in the 1000-1100 cm⁻¹ region. rsc.org The presence of this band is a key piece of evidence to distinguish the sulfoxide from its sulfanyl (sulfide) or sulfonyl (sulfone) analogues. In reaction monitoring, the appearance or disappearance of these key bands can be tracked over time. wiley.com
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. For this compound, electron impact mass spectrometry (EIMS) would show a molecular ion peak (M⁺) corresponding to its molecular formula (C₈H₉NO₂S). who.intekb.eg The fragmentation pattern can help to confirm the structure; for example, cleavage of the C-S bond or the C-C bond adjacent to the carbonyl group would produce characteristic fragment ions. In mechanistic studies, MS is used to identify the products, byproducts, and intermediates of a reaction, thereby confirming the proposed transformation pathway. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment specific ions, providing even more detailed structural information about reaction intermediates. rsc.org
Table 3: Key Spectroscopic Data for the Characterization of this compound
| Technique | Functional Group | Characteristic Signal | Notes | Ref. |
| IR Spectroscopy | N-H (amide) | ~3300-3450 cm⁻¹ (stretch) | who.intekb.eg | |
| IR Spectroscopy | C=O (amide) | ~1630-1680 cm⁻¹ (stretch) | Strong absorption. | ekb.eg |
| IR Spectroscopy | S=O (sulfoxide) | ~1000-1100 cm⁻¹ (stretch) | Key band for identification. | rsc.org |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 183.04 | Corresponds to the molecular formula C₈H₉NO₂S. | who.intekb.eg |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies Employing 2-(Phenylsulfinyl)acetamide
The utility of this compound as a building block in organic synthesis is an expanding field, with ongoing research focused on creating more efficient and novel chemical transformations. A significant area of development lies in its application for the synthesis of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.
One prominent example is the synthesis of 2-pyridones. An efficient protocol has been developed that involves the 1,4-addition of this compound to α,β-unsaturated ketones, followed by cyclization and elimination of the phenylsulfinyl group to yield highly substituted 2-pyridone derivatives. acs.orgacs.orgresearchgate.net This methodology has been recognized for its efficiency and has been featured in chemical synthesis reviews. acs.org The Fukuyama-Yokoshima 2-pyridone synthesis protocol, which utilizes this compound, was notably explored in the total synthesis of the alkaloid phleghenrine A. google.com
Furthermore, a one-pot sequential synthesis of N-[2-(phenylsulfinyl)phenyl]acetamides has been accomplished through a copper(II)-catalyzed ring-opening rearrangement functionalization of benzo[d]thiazol-2-amines with iodoarenes and carboxylic acids, followed by oxidation. aphrc.org This method provides a direct route to ortho-bifunctionalized aromatic systems containing the phenylsulfinylacetamide moiety.
Future research is anticipated to broaden the scope of these reactions, exploring a wider range of substrates and catalytic systems to enhance yield, selectivity, and functional group tolerance. The development of tandem or domino reactions initiated by the reactive functionalities of this compound could lead to the rapid assembly of complex molecular architectures from simple precursors.
Exploration of Enantioselective Transformations
The inherent chirality of the sulfoxide (B87167) group in this compound makes it a valuable target for the development of enantioselective transformations. While the direct use of this compound as a substrate in asymmetric catalysis is an emerging area, the broader field of chiral sulfoxide chemistry provides a strong foundation for future research directions.
Chiral sulfoxides have been extensively used as chiral auxiliaries and ligands in a multitude of asymmetric reactions. chemscene.com The proximity of the chiral sulfur atom to the reactive centers can induce high levels of stereocontrol in bond-forming reactions. Future research is expected to focus on leveraging the chiral sulfinyl group of this compound to direct stereoselective reactions at the adjacent methylene (B1212753) group or the acetamide (B32628) functionality.
The development of catalytic enantioselective methods for the synthesis of chiral sulfoxides is a highly active area of research. chemscene.comchemscene.com These methods, which often employ transition metal catalysts with chiral ligands, could be adapted for the asymmetric synthesis of this compound itself, providing access to enantiomerically pure starting materials for further transformations. For instance, rhodium-catalyzed S-alkylation of sulfenamides with diazo compounds has been shown to produce chiral sulfoxides with high enantiomeric ratios. chemscene.com
Moreover, the exploration of organocatalytic methods for enantioselective transformations involving sulfoxides is a promising avenue. Chiral Brønsted acids and other organocatalysts have been successfully employed in various asymmetric reactions, and their application to reactions involving this compound could lead to novel and environmentally benign synthetic protocols. taylorandfrancis.comevitachem.com
Advanced Computational Design and Prediction of Reactivity
Computational chemistry offers powerful tools to understand and predict the reactivity and stereoselectivity of chemical reactions involving this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model reaction mechanisms, elucidate transition state geometries, and predict reaction outcomes.
Theoretical studies on the mechanism of reactions involving sulfoxides, such as the Pummerer reaction and Michael additions, have provided valuable insights into the role of the sulfinyl group in controlling reactivity and stereochemistry. iucr.orgresearchgate.netias.ac.in Similar computational investigations focused specifically on this compound could accelerate the development of new synthetic methods by allowing for the in silico screening of reaction conditions, catalysts, and substrates.
For instance, computational modeling can help in the design of more effective chiral ligands for the enantioselective synthesis of this compound or for its use in asymmetric catalysis. By understanding the non-covalent interactions between the substrate, catalyst, and reagents at the transition state, it is possible to rationally design catalysts that maximize stereocontrol.
Furthermore, computational methods can be used to predict the physicochemical properties of novel compounds derived from this compound, aiding in the design of molecules with specific applications, such as in materials science or medicinal chemistry. The prediction of properties like HOMO-LUMO gaps can provide insights into the electronic characteristics and potential reactivity of new materials. acs.org
Integration into Supramolecular and Material Science Research
The unique structural and electronic properties of this compound make it an intriguing candidate for incorporation into supramolecular assemblies and advanced materials. The presence of hydrogen bond donors (N-H) and acceptors (C=O and S=O), as well as the potential for π-π stacking interactions from the phenyl ring, suggests that this molecule could participate in self-assembly processes to form well-ordered supramolecular structures.
The crystal structure analysis of the related compound, N-phenyl-2-(phenylsulfanyl)acetamide, reveals the formation of hydrogen-bonded chains and C-H···π interactions, which dictate the supramolecular architecture. nih.gov Similar studies on this compound, and its derivatives, could unveil its potential to form predictable and controllable solid-state structures. The ability to form such ordered assemblies is a key prerequisite for the development of functional materials with applications in areas like nonlinear optics or as porous materials for storage and separation.
In the realm of polymer chemistry, the incorporation of the sulfinylacetamide moiety into polymer backbones or as pendant groups could lead to novel materials with tailored properties. The sulfoxide group is known to influence the thermal stability and mechanical properties of polymers. Future research could explore the polymerization of monomers derived from this compound or its use as a functional additive in existing polymer systems.
While direct applications of this compound in materials science are yet to be extensively reported, the broader use of sulfoxides in the synthesis of functional materials, including organic electronics and pharmaceuticals, points towards a promising future. taylorandfrancis.com For example, sulfoxide-containing compounds have been investigated for their role in the fabrication of thin-film transistors and as components of drug delivery systems. google.comgoogle.com.na The unique combination of functionalities in this compound could be exploited to design new materials with interesting optical, electronic, or biological properties.
Q & A
Basic: What analytical techniques are recommended for characterizing 2-(Phenylsulfinyl)acetamide?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the sulfinyl group (S=O) and acetamide backbone. Compare chemical shifts with PubChem data (e.g., δ ~2.8–3.2 ppm for CH₂ adjacent to sulfinyl) .
- High-Performance Liquid Chromatography (HPLC): Validate purity using reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Reference standards (e.g., USP/EP) ensure traceability .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, targeting [M+H]⁺ or [M+Na]⁺ ions aligned with theoretical values (e.g., C₈H₉NO₂S: MW = 183.23 g/mol) .
Advanced: How can researchers resolve discrepancies in spectroscopic data during synthesis?
Answer:
- Orthogonal Validation: Cross-check NMR, IR (for S=O stretch at ~1030–1070 cm⁻¹), and X-ray crystallography (if crystalline) to confirm sulfinyl vs. sulfonyl (SO₂) oxidation states .
- Batch Comparison: Analyze multiple synthetic batches using standardized protocols (e.g., USP guidelines) to isolate impurities or stereochemical variations .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .
Basic: What solvent systems are optimal for solubility studies of this compound?
Answer:
- Polar Solvents: Methanol and dimethyl sulfoxide (DMSO) are effective for dissolution (solubility >50 mg/mL) .
- Aqueous Buffers: Test phosphate-buffered saline (PBS) at pH 7.4 for biological assays; adjust pH to 2–3 (HCl) or 10–12 (NaOH) to study ionization effects .
- Sample Preparation: Centrifuge suspensions at 10,000 × g for 10 min to isolate supernatant for UV-Vis quantification .
Advanced: How should experimentalists design stability studies under varying pH and temperature?
Answer:
- Accelerated Stability Testing: Use a factorial design (e.g., 2³ design: pH 2, 7, 12; 25°C, 40°C, 60°C) to model degradation kinetics. Monitor via HPLC every 24–72 hours .
- Degradation Pathways: Identify hydrolysis products (e.g., phenylsulfinic acid or acetamide derivatives) using LC-MS/MS. Adjust buffer ionic strength to mimic physiological conditions .
- Statistical Analysis: Apply ANOVA to determine significant factors (p < 0.05) affecting stability, and derive Arrhenius plots for shelf-life prediction .
Basic: What are the critical steps in synthesizing this compound?
Answer:
- Thioether Precursor: React 2-chloroacetamide with thiophenol to form 2-(phenylsulfanyl)acetamide. Purify via recrystallization (ethanol/water) .
- Oxidation: Use meta-chloroperbenzoic acid (mCPBA) or H₂O₂ in dichloromethane (0°C→RT, 6–12 h) to oxidize sulfanyl to sulfinyl. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
- Workup: Quench with NaHSO₃, extract with DCM, and dry over MgSO₄. Final purity >95% confirmed by HPLC .
Advanced: How can researchers assess the compound’s pharmacological activity?
Answer:
- In Vitro Assays: Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates or ELISA kits. IC₅₀ values <10 µM suggest therapeutic potential .
- Cell-Based Studies: Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay (48–72 h exposure). Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis .
- Molecular Docking: Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Prioritize sulfinyl oxygen interactions with catalytic residues .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis and solvent evaporation .
- Spill Management: Neutralize liquid spills with absorbent pads (silica-based) and dispose as hazardous waste (EPA guidelines) .
- Emergency Procedures: For inhalation exposure, administer oxygen; for dermal contact, wash with soap/water for 15 min. Consult SDS for antidotes .
Advanced: How to optimize reaction yield using design of experiments (DoE)?
Answer:
- Factors: Vary molar ratios (acetamide:thiophenol), temperature (25–80°C), and catalyst load (e.g., NaH vs. K₂CO₃) .
- Response Surface Methodology (RSM): Use Central Composite Design (CCD) to model interactions. Target >85% yield with desirability function analysis .
- Scale-Up: Validate optimized conditions in a stirred-tank reactor (100 mL→1 L). Monitor exothermic peaks via inline IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
